molecular formula C27H32N4O3S B2523358 N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide CAS No. 1116045-45-4

N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide

Cat. No.: B2523358
CAS No.: 1116045-45-4
M. Wt: 492.64
InChI Key: DRRFBJGCXMMCPE-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrimidine ring, and two aromatic rings with methoxy and dimethyl substituents, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine ring, and the attachment of the aromatic substituents. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield hydroxylated derivatives, while reduction of the sulfanyl group can yield thiol derivatives .

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a pyrimidine ring, and multiple aromatic substituents. This structural complexity provides a diverse range of chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3S/c1-18-5-6-19(2)24(13-18)35-26-15-25(29-17-30-26)31-11-9-21(10-12-31)27(32)28-16-20-7-8-22(33-3)23(14-20)34-4/h5-8,13-15,17,21H,9-12,16H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRFBJGCXMMCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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